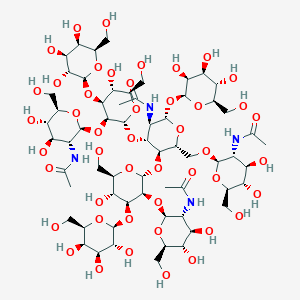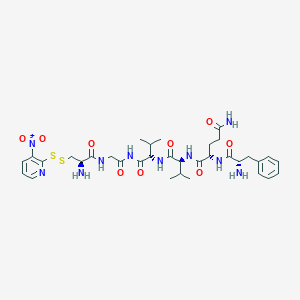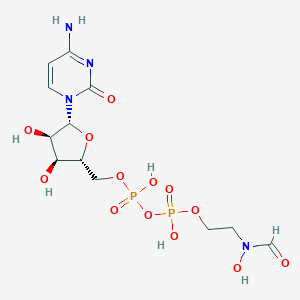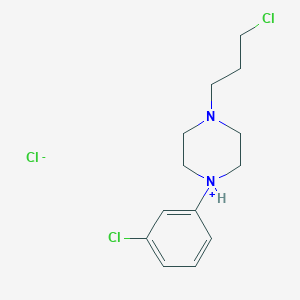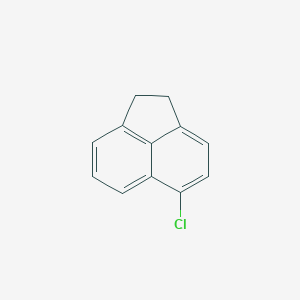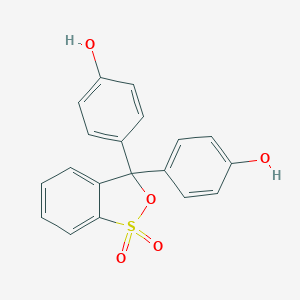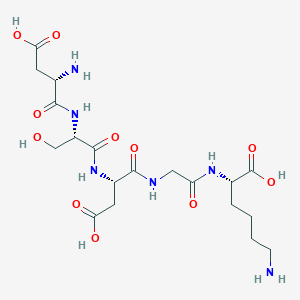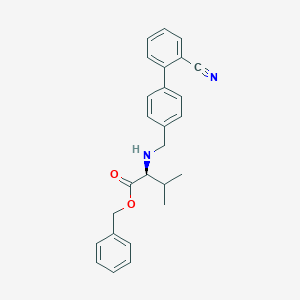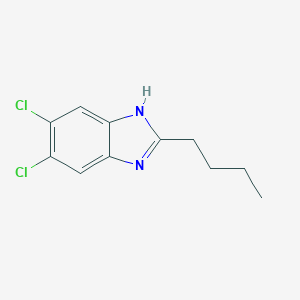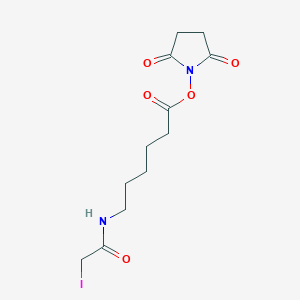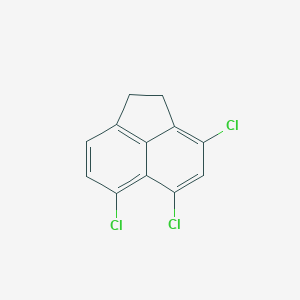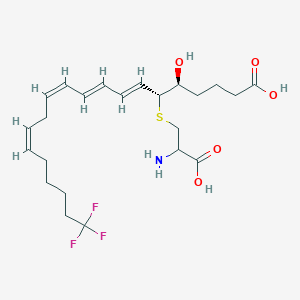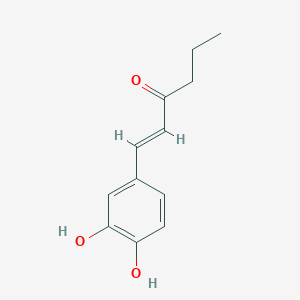
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one, also known as DHPE, is a naturally occurring compound found in various plants. It is a type of chalcone, which is a class of organic compounds that are widely distributed in the plant kingdom. DHPE has been studied extensively due to its potential therapeutic properties and has shown promising results in various scientific research applications.
Mecanismo De Acción
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to scavenge free radicals and protect against oxidative damage. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to modulate various signaling pathways involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is also readily available and can be synthesized in high yields and purity. However, one of the limitations of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one. One area of interest is the development of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one derivatives with improved solubility and bioavailability. Another area of interest is the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one as a dietary supplement or functional food ingredient is an area of interest for future research.
Métodos De Síntesis
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One of the most common methods of synthesis is through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a strong base. This method has been used to synthesize (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in high yields and purity.
Aplicaciones Científicas De Investigación
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
136944-25-7 |
|---|---|
Nombre del producto |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
Clave InChI |
VLSRREFUCSCODC-GQCTYLIASA-N |
SMILES isomérico |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



